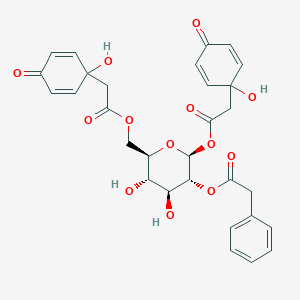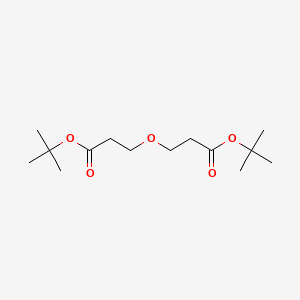
Di-tert-butyl 3,3'-oxydipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl 3,3’-oxydipropionate is an organic compound with the molecular formula C14H26O5. It is a diester formed from the reaction of di-tert-butyl alcohol and 3,3’-oxydipropionic acid. This compound is known for its stability and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyl 3,3’-oxydipropionate can be synthesized through the esterification of 3,3’-oxydipropionic acid with di-tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of di-tert-butyl 3,3’-oxydipropionate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality di-tert-butyl 3,3’-oxydipropionate.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl 3,3’-oxydipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3’-oxydipropionic acid.
Reduction: Formation of di-tert-butyl 3,3’-oxydipropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl 3,3’-oxydipropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and derivatives.
Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized as an intermediate in the production of polymers and other specialty chemicals.
Wirkmechanismus
The mechanism of action of di-tert-butyl 3,3’-oxydipropionate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester bonds in di-tert-butyl 3,3’-oxydipropionate can be hydrolyzed by esterases, leading to the formation of di-tert-butyl alcohol and 3,3’-oxydipropionic acid.
Oxidation and Reduction: The compound can undergo redox reactions, affecting cellular redox balance and potentially influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl peroxide: Another compound with tert-butyl groups, used as a radical initiator in polymerization reactions.
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Di-tert-butylsilane: Utilized in the synthesis of organosilicon compounds.
Uniqueness
Di-tert-butyl 3,3’-oxydipropionate is unique due to its specific ester structure, which imparts stability and reactivity that are distinct from other tert-butyl-containing compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C14H26O5 |
|---|---|
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
tert-butyl 3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propanoate |
InChI |
InChI=1S/C14H26O5/c1-13(2,3)18-11(15)7-9-17-10-8-12(16)19-14(4,5)6/h7-10H2,1-6H3 |
InChI-Schlüssel |
ZVRVUGXLEHCJKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


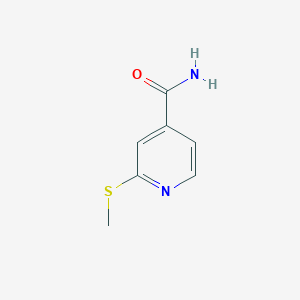
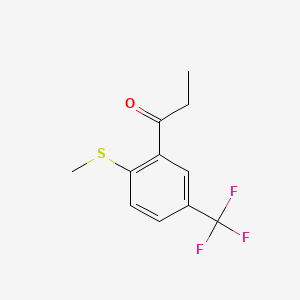
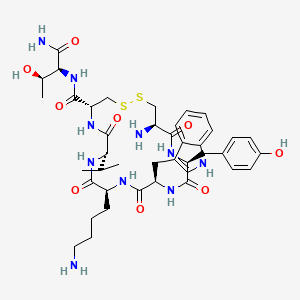
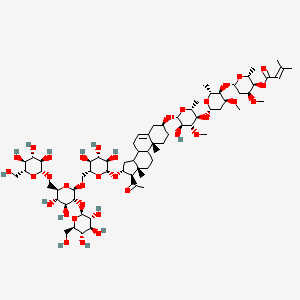
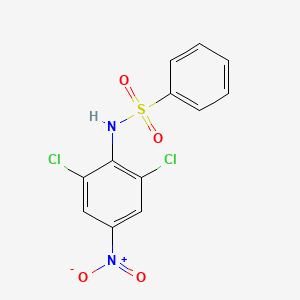


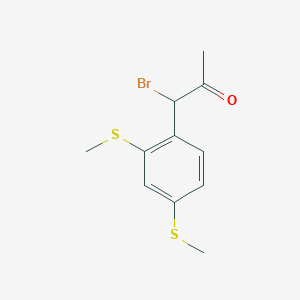
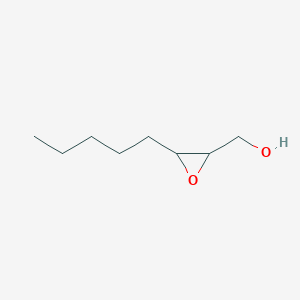
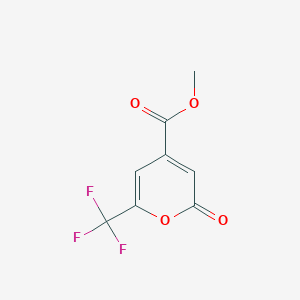
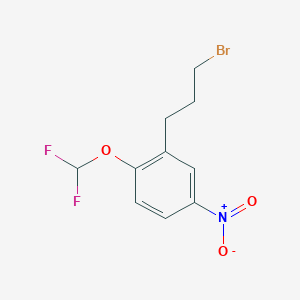
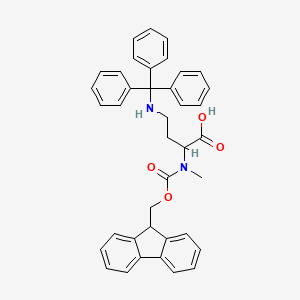
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)
